molecular formula C17H17NO4S3 B2860492 N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-methoxybenzenesulfonamide CAS No. 2034590-62-8

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-methoxybenzenesulfonamide

Cat. No.: B2860492
CAS No.: 2034590-62-8
M. Wt: 395.51
InChI Key: WTJBUEBHFZTHKS-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C17H17NO4S3 and its molecular weight is 395.51. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

The synthesis and characterization of new zinc phthalocyanine substituted with benzenesulfonamide derivative groups demonstrate the compound's significant potential in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II photodynamic therapy mechanisms, indicating their application in the medical field for treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Antitumor Applications

Antitumor sulfonamides have been evaluated in cell-based screens, revealing their potency as cell cycle inhibitors, with some advancing to clinical trials. These compounds, such as N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide (E7010) and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide (E7070), have shown promising clinical activities, highlighting their potential as novel classes of anticancer agents. The use of high-density oligonucleotide microarray analysis has further illuminated their pharmacophore structure and drug-sensitive cellular pathways (Owa et al., 2002).

Catalytic Applications

The encapsulation of molybdenum(VI) complexes with thiazole-hydrazone ligand in zeolite Y demonstrates an efficient method for the oxidation of primary alcohols and hydrocarbons, using TBHP as an oxidant. This approach showcases the material's role in enhancing the catalytic behavior of heterogeneous catalysts, which could be easily recovered and reused without significant loss of activity, indicating its application in chemical synthesis processes (Ghorbanloo & Alamooti, 2017).

Anticancer Agent Synthesis

The synthesis and evaluation of aminothiazole-paeonol derivatives for their anticancer effects on various cancer cell lines demonstrate the potential of these compounds as anticancer agents. Specific compounds exhibited potent inhibitory activity against human gastric adenocarcinoma and colorectal adenocarcinoma cell lines, suggesting their relevance in developing new treatments for gastrointestinal adenocarcinoma (Tsai et al., 2016).

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-3-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S3/c1-22-14-4-2-5-15(10-14)25(20,21)18-12-17(19,13-7-9-23-11-13)16-6-3-8-24-16/h2-11,18-19H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJBUEBHFZTHKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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